2-(Difluoromethyl)cyclohexan-1-ol
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Overview
Description
2-(Difluoromethyl)cyclohexan-1-ol is a fluorinated organic compound with the molecular formula C7H12F2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)cyclohexan-1-ol typically involves the difluoromethylation of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and the reaction temperature is maintained between 0°C to 25°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-based catalysts, such as palladium or nickel, can enhance the efficiency of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(Difluoromethyl)cyclohexanone.
Reduction: The compound can be reduced to form 2-(Difluoromethyl)cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 2-(Difluoromethyl)cyclohexanone
Reduction: 2-(Difluoromethyl)cyclohexanol
Substitution: Various substituted cyclohexane derivatives depending on the reagent used
Scientific Research Applications
2-(Difluoromethyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The hydroxyl group allows for hydrogen bonding interactions with biological targets, potentially influencing enzyme activity or receptor binding .
Comparison with Similar Compounds
Cyclohexanol: A non-fluorinated analog with similar structural features but different chemical properties.
2-(Trifluoromethyl)cyclohexan-1-ol: A compound with an additional fluorine atom, leading to different reactivity and applications.
Cyclohexanone: The oxidized form of cyclohexanol, used as a precursor in various chemical reactions
Uniqueness: 2-(Difluoromethyl)cyclohexan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, particularly in the development of fluorinated pharmaceuticals and materials .
Properties
Molecular Formula |
C7H12F2O |
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Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-3-1-2-4-6(5)10/h5-7,10H,1-4H2 |
InChI Key |
NFNMYRCMBBFIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(F)F)O |
Origin of Product |
United States |
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